N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide
Description
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound contains a benzodioxole moiety, a methoxy group, a piperidine ring, and a benzenesulfonamide group, making it a multifaceted molecule with diverse chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-26-17-8-6-15(12-16(17)20(23)22-9-3-2-4-10-22)29(24,25)21-14-5-7-18-19(11-14)28-13-27-18/h5-8,11-12,21H,2-4,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMZWGPUFYCWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety This can be achieved through the condensation of catechol with formaldehyde
Formation of Benzodioxole Moiety: Catechol is condensed with formaldehyde in the presence of an acid catalyst to form 1,3-benzodioxole.
Introduction of Methoxy Group: The benzodioxole intermediate is then methylated using dimethyl sulfate or methyl iodide in the presence of a base.
Formation of Piperidine Ring: The methoxybenzodioxole is reacted with piperidine and a suitable carbonyl source, such as phosgene or triphosgene, to form the piperidin-1-ylcarbonyl group.
Sulfonamide Linkage:
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-4-methoxybenzenesulfonamide: Lacks the piperidine ring, making it less complex.
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(morpholin-1-ylcarbonyl)benzenesulfonamide: Contains a morpholine ring instead of a piperidine ring.
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4-methoxy-3-(piperidin-1-ylcarbonyl)benzenesulfonamide is unique due to its combination of a benzodioxole moiety, a methoxy group, a piperidine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
